3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
CAS No.: 2034557-04-3
Cat. No.: VC4377301
Molecular Formula: C13H16N4O4
Molecular Weight: 292.295
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034557-04-3 |
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Molecular Formula | C13H16N4O4 |
Molecular Weight | 292.295 |
IUPAC Name | 3-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C13H16N4O4/c18-11(9-17-6-7-20-13(17)19)16-5-2-10(8-16)21-12-14-3-1-4-15-12/h1,3-4,10H,2,5-9H2 |
Standard InChI Key | BLBZHBOVIYOEBA-UHFFFAOYSA-N |
SMILES | C1CN(CC1OC2=NC=CC=N2)C(=O)CN3CCOC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound is characterized by a central oxazolidin-2-one ring linked to a pyrrolidin-1-yl group via a ketone bridge. The pyrrolidine moiety is further substituted with a pyrimidin-2-yloxy group, introducing aromatic and heterocyclic complexity. Key identifiers include:
Property | Value |
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CAS No. | 2034557-04-3 |
IUPAC Name | 3-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Molecular Formula | |
Molecular Weight | 292.295 g/mol |
SMILES | O=C1N(C(CN2C(CO1)CC2)OC3=NC=CC=N3)C |
The stereochemistry and spatial arrangement of substituents likely influence its reactivity and biological interactions .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of oxazolidinone derivatives typically employs multi-step nucleophilic substitutions and cyclization reactions. For example, Alsubari et al. (2009) demonstrated the alkylation of isatins with bis(2-chloroethyl)amine under phase-transfer catalysis (PTC) conditions using dimethylformamide (DMF) and potassium carbonate . This method yields oxazolidinone-linked indoline-2,3-diones, suggesting a plausible route for synthesizing the target compound by substituting the indoline core with a pyrrolidine-pyrimidine system.
A patent by Woo et al. (2001) describes the use of trimethylstannyl intermediates to introduce piperazine-pyrimidine groups into oxazolidinones . For 3-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one, a similar approach might involve:
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Coupling: Reacting a pyrrolidine precursor with 2-chloropyrimidine under basic conditions to form the pyrimidin-2-yloxy linkage.
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Cyclization: Using DMF and tetrabutylammonium bromide (TBAB) to facilitate oxazolidinone ring formation .
Optimization Conditions
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Solvents: Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states .
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Catalysts: Triethylamine or potassium carbonate deprotonate intermediates, improving nucleophilicity .
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Temperature: Reactions often proceed at 70–100°C to overcome activation barriers, though prolonged heating may induce side reactions (e.g., ring opening) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is predicted to be moderate in organic solvents (e.g., DMSO, THF) due to its mixed polar and nonpolar domains. Aqueous solubility is likely limited, necessitating prodrug strategies for biomedical applications. Stability studies under varying pH and temperature conditions are absent in the literature, highlighting a critical research gap.
Spectroscopic Characterization
While specific NMR or mass spectrometry data for this compound is unavailable, related oxazolidinones exhibit distinct spectral signatures:
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¹H NMR: Methylene protons adjacent to the oxazolidinone carbonyl resonate at δ 3.4–4.2 ppm, while aromatic pyrimidine protons appear as multiplets near δ 6.5–8.5 ppm .
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Mass Spectrometry: The molecular ion peak at m/z 292.3 ([M+H]⁺) confirms the molecular weight.
Biological Activities and Mechanisms
Pharmacological Analogues
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Linezolid: A clinically used oxazolidinone antibiotic, shares the core oxazolidin-2-one structure but lacks the pyrimidine-pyrrolidine extension .
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Sunitinib: A pyrimidine-containing tyrosine kinase inhibitor, suggesting potential cross-reactivity in signaling pathways .
Research Gaps and Future Directions
Unexplored Applications
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Anticancer Activity: Pyrimidine derivatives often exhibit antitumor effects by targeting DNA synthesis or angiogenesis.
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Neurological Disorders: Oxazolidinones modulate monoamine oxidase (MAO) activity, implicating potential in depression or Parkinson’s disease .
Required Studies
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ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies are essential for therapeutic development.
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Crystallography: X-ray diffraction could elucidate binding modes in target enzymes.
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